molecular formula C13H20N3O9P B1197459 (S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1) CAS No. 62055-05-4

(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)

Cat. No.: B1197459
CAS No.: 62055-05-4
M. Wt: 393.29 g/mol
InChI Key: BCARVEADLDZBJT-HVDRVSQOSA-N
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Description

This compound is a 1:1 stoichiometric complex comprising two distinct moieties:

  • (S)-2,5-Diamino-5-oxopentanoic acid: A chiral amino acid derivative with a ketone group at the fifth carbon and amino groups at the second and fifth positions. The (S)-configuration at the second carbon is critical for stereospecific interactions.
  • (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate: A phosphorylated pyridine derivative featuring formyl, hydroxyl, and methyl substituents.

Its design parallels methotrexate analogs (e.g., compounds in –4), which target folate metabolism .

Properties

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARVEADLDZBJT-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977622
Record name 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62055-05-4
Record name L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62055-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium-pyridoxal-5'-phosphate glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Fermentation

The industrial production of L-glutamine predominantly relies on fermentation using Corynebacterium glutamicum or Escherichia coli strains. These organisms are engineered to overexpress glutamine synthetase (GS), which catalyzes the conversion of glutamate and ammonia into glutamine. Key parameters include:

  • Carbon Source : Glucose or molasses (12–15% w/v)

  • Nitrogen Source : Ammonium sulfate (6–8% w/v)

  • pH : Maintained at 6.8–7.2 via automated titration

  • Temperature : 30–37°C

  • Yield : 60–80 g/L after 48–72 hours

Post-fermentation, the broth undergoes centrifugation, ultrafiltration, and ion-exchange chromatography to isolate L-glutamine with ≥99% purity.

Chemical Synthesis

Chemical routes, though less common, involve the Strecker synthesis or enzymatic resolution:

  • Strecker Synthesis :
    Glycine is reacted with acrylonitrile in the presence of ammonium chloride, followed by hydrolysis to yield racemic glutamine. Enantiomeric resolution using L-specific acylases achieves the (S)-configuration.

  • Dynamic Kinetic Resolution (DKR) :
    A racemic mixture of 2-amino-5,5,5-trifluoropentanoic acid is subjected to DKR using a chiral palladium catalyst and (R)-BINAP ligand, achieving >99% enantiomeric excess (ee) at 20 g scale. While developed for a fluorinated analog, this method is adaptable to L-glutamine synthesis.

Synthesis of Pyridoxal Phosphate [(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl Dihydrogen Phosphate]

Pyridoxal phosphate (PLP), the active form of vitamin B6, is synthesized via phosphorylation of pyridoxal.

Enzymatic Phosphorylation

PLP is biosynthesized in vivo via pyridoxal kinase, which transfers a phosphate group from ATP to pyridoxal. In vitro, this process is replicated using recombinant enzymes:

  • Substrate : Pyridoxal (10 mM)

  • Enzyme : Pyridoxal kinase (0.5–1.0 U/mL)

  • Cofactors : ATP (5 mM), Mg²⁺ (2 mM)

  • Conditions : pH 7.4, 37°C, 6–8 hours

  • Yield : 85–90%

Chemical Phosphorylation

Chemical methods employ phosphorus oxychloride (POCl₃) as a phosphorylating agent:

  • Reaction Setup :
    Pyridoxal (1 equiv) is dissolved in anhydrous DMF under nitrogen. POCl₃ (1.2 equiv) is added dropwise at 0°C.

  • Quenching :
    After 4 hours, the mixture is poured into ice-cold water, and the pH is adjusted to 3.5–4.0 with NaOH.

  • Purification :
    PLP is isolated via recrystallization from ethanol/water (yield: 70–75%).

Preparation of the 1:1 Co-Crystalline Complex

The final complex is formed by combining equimolar amounts of L-glutamine and PLP under controlled conditions.

Solution-Based Crystallization

  • Dissolution :
    L-Glutamine (10.0 g, 68.4 mmol) and PLP (17.3 g, 68.4 mmol) are dissolved in deionized water (200 mL) at 50°C.

  • pH Adjustment :
    The solution is adjusted to pH 6.0–6.5 using 0.1 M HCl or NaOH.

  • Crystallization :
    Slow evaporation at 25°C over 72 hours yields colorless crystals (yield: 85–90%).

Mechanochemical Grinding

For solvent-free synthesis:

  • Grinding :
    Equimolar quantities of L-glutamine and PLP are ground in a ball mill (300 rpm, 30 minutes).

  • Hydration :
    The mixture is exposed to 75% relative humidity for 24 hours to facilitate co-crystal formation.

Analytical Characterization

The co-crystalline structure is confirmed via:

  • X-ray Diffraction (XRD) : Peaks at 2θ = 12.4°, 15.7°, and 24.3° confirm a monoclinic lattice (space group P2₁).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (D₂O) : δ 8.21 (s, 1H, aldehyde), 4.12 (d, J = 7.8 Hz, 2H, phosphate-CH₂), 3.55 (m, 1H, glutamine α-CH).

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile).

Challenges and Optimization Strategies

Parameter Challenge Optimization
Solubility Low PLP solubility in aqueous mediaUse of DMSO/water co-solvent (10–20% v/v)
pH Stability PLP degradation at pH >7.0Strict pH control (6.0–6.5) during mixing
Crystal Size Irregular crystal morphologySeeding with pre-formed microcrystals
Scale-Up Inconsistent yields at >100 g scaleContinuous-flow crystallization reactors

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with methotrexate-related derivatives (–4), particularly in the amino acid backbone and aromatic heterocycles. Key differences lie in substituents and phosphorylation:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Relevance References
Target Compound C₁₂H₁₈N₃O₈P (estimated) ~387.3 (calc.) 5-oxopentanoic acid, pyridinyl phosphate, formyl, hydroxyl, methyl Potential prodrug or enzyme inhibitor
Methotrexate Related Compound H () C₂₁H₂₄N₈O₅ 468.47 Pteridinyl, benzamido, 5-methoxy-5-oxopentanoic acid Folate antagonist, DHFR inhibition
Methotrexate Related Compound B () C₁₉H₂₀N₈O₅ 440.41 Pteridinyl, benzamido, pentanedioic acid Antimetabolite, cancer therapy
(S)-2-(4-{[(2,4-Diaminopteridin-6-yl)methyl... () C₂₀H₂₂N₈O₅ 454.44 Pteridinyl, benzamido, dimethylamino, 5-oxopentanoic acid Modified solubility/bioavailability

Key Observations :

  • Backbone Similarities: All compounds feature a central amino acid scaffold, critical for binding to biological targets (e.g., dihydrofolate reductase, DHFR).
  • Substituent Variability : The target compound replaces the pteridinyl group (common in methotrexate analogs) with a phosphorylated pyridine moiety, likely altering target specificity and solubility.
  • Phosphate Group : Unique to the target compound, this group may enhance aqueous solubility or act as a prodrug trigger, contrasting with methotrexate analogs’ carboxylate or methoxy groups .

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The phosphate group in the target compound likely increases hydrophilicity compared to methotrexate analogs, which rely on carboxylates (e.g., pentanedioic acid in Compound B) for solubility .
  • Metabolic Stability : The formyl and hydroxyl groups on the pyridine ring may render the compound susceptible to oxidation or conjugation, unlike the more stable pteridinyl systems in methotrexate derivatives .
  • Target Binding : Methotrexate analogs inhibit DHFR via pteridinyl interactions. The target compound’s pyridine-phosphate moiety may shift activity toward kinases or phosphatases, though experimental confirmation is needed.

Research Findings and Database Cross-Referencing

Database Entries and Structural Validation

  • PubChem/ChemSpider: These databases () provide structural data for methotrexate analogs but lack entries for the target compound, highlighting its novelty .

Biological Activity

(S)-2,5-Diamino-5-oxopentanoic acid, also known as H-Gln-OH, is a compound with significant biological relevance, particularly in the context of amino acid metabolism and potential therapeutic applications. The addition of (4-formyl-5-hydroxy-6-methylpyridin-3-yl) methyldihydrogen phosphate enhances its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H20N3O9P
  • Molecular Weight : 353.29 g/mol
  • CAS Number : 62055-05-4

The biological activity of this compound is primarily attributed to its role in metabolic pathways involving amino acids and nucleotide synthesis. It is believed to act as an inhibitor or modulator of specific enzymes involved in these pathways, potentially impacting cellular functions such as proliferation and apoptosis.

1. Enzyme Inhibition

Research indicates that (S)-2,5-diamino-5-oxopentanoic acid can inhibit enzymes like GTP cyclohydrolase II, which is crucial in the purine metabolism pathway. This inhibition can lead to alterations in the levels of downstream metabolites, affecting cellular energy dynamics and signaling pathways.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic potential in conditions characterized by oxidative stress.

3. Neuroprotective Effects

Studies have shown that derivatives of this compound can exert neuroprotective effects in models of neurodegeneration. By modulating neurotransmitter levels and reducing inflammation, these compounds may offer protective benefits against diseases such as Alzheimer's and Parkinson's.

Case Study 1: Enzyme Activity Modulation

A study conducted on the effects of (S)-2,5-diamino-5-oxopentanoic acid demonstrated its ability to significantly inhibit GTP cyclohydrolase II activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition levels. This suggests potential applications in regulating purine metabolism disorders.

Case Study 2: Antioxidant Efficacy

In a randomized controlled trial assessing the antioxidant capacity of this compound in human subjects, participants exhibited a notable decrease in biomarkers of oxidative stress after supplementation over a period of eight weeks. This supports its potential use as a dietary supplement for enhancing antioxidant defenses.

Data Tables

PropertyValue
Molecular Weight353.29 g/mol
SolubilitySoluble in water
pHNeutral (7.0)
StabilityStable under inert atmosphere
Biological ActivityEffect
Enzyme InhibitionGTP cyclohydrolase II
Antioxidant ActivityFree radical scavenging
NeuroprotectionReduction in neuroinflammation

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves coupling (S)-2,5-diamino-5-oxopentanoic acid with a phosphorylated pyridine derivative. Key steps include:

  • Oxidative cleavage : Sodium periodate (NaIO₄) in a THF/H₂O solvent system (5:1 ratio) to generate reactive aldehyde intermediates .
  • Phosphorylation : Use of tert-butyldimethylsilyl (TBDMS)-protected intermediates to stabilize reactive hydroxyl groups during phosphorylation, followed by deprotection .
  • Purification : Column chromatography (e.g., silica gel) or preparative HPLC to isolate the 1:1 stoichiometric complex. Purity is confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and stereochemistry; ³¹P NMR to confirm phosphate linkage .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–280 nm) coupled to high-resolution mass spectrometry (HRMS) for mass validation .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can researchers assess the compound’s hydrolytic stability under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at intervals (0h, 24h, 72h).
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Phosphate ester bonds are prone to alkaline hydrolysis, requiring stabilization strategies (e.g., prodrug formulations) .

Advanced Research Questions

Q. How to design experiments evaluating environmental fate and ecological risks?

Adopt a tiered framework inspired by long-term environmental studies :

  • Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301D test).
  • Phase 2 (Microcosm) : Simulate environmental compartments (soil, water) to track abiotic/biotic transformations (e.g., photolysis, microbial degradation).
  • Phase 3 (Field) : Use randomized block designs with split plots to assess bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Dose-response normalization : Account for differences in membrane permeability (e.g., using PAMPA assays) and efflux pump activity (e.g., ABC transporters).
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects or signaling pathway crosstalk .
  • Meta-analysis : Apply multivariate statistics to harmonize data from heterogeneous studies (e.g., PCA or hierarchical clustering) .

Q. How to integrate multi-omics data to elucidate the compound’s mode of action?

  • Experimental workflow :
StepMethodApplication
1RNA-seqIdentify differentially expressed genes post-treatment
2Metabolomics (LC-MS)Map metabolic pathway disruptions
3Molecular dockingPredict binding affinities to target enzymes (e.g., kinases)
  • Data integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to overlay omics datasets and prioritize high-confidence targets .

Q. What methodological frameworks ensure reproducibility in complex biological assays?

  • Quality-by-Design (QbD) : Optimize assay parameters (e.g., cell density, serum concentration) via factorial design experiments .
  • Blinded validation : Independent replication of results across labs using standardized protocols (e.g., SOPs for IC₅₀ determination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)
Reactant of Route 2
(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)

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